Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-carbothioamide
The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural alkaloids and synthetic compounds with profound pharmacological importance.[1][2][3] From the potent analgesic properties of morphine to the development of novel anticancer agents, the isoquinoline motif is a cornerstone of medicinal chemistry.[3][4] The biological activity of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Understanding properties such as solubility, lipophilicity (logP), and ionization state (pKa) is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.
This guide focuses on a specific derivative, Isoquinoline-4-carbothioamide . While the parent isoquinoline structure is well-characterized, specific experimental data for many of its derivatives are often dispersed or not publicly available. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a foundational understanding based on the known properties of the isoquinoline core, offers predictive insights into the influence of the 4-carbothioamide substituent, and, most critically, presents a series of robust, field-proven experimental protocols for the definitive characterization of this molecule.
Part 1: The Isoquinoline Core: A Physicochemical Baseline
The parent isoquinoline molecule is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[1][5] It is a weakly basic, aromatic compound with properties that provide a reference point for understanding its derivatives.[1][4]
1.1 Structure and Aromaticity Isoquinoline is a planar, aromatic system with delocalized π-electrons across both rings. The nitrogen atom, being part of the aromatic system, has its lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is responsible for its basicity.[6]
1.2 Core Physicochemical Data The fundamental properties of the unsubstituted isoquinoline scaffold are well-documented and summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇N | [5] |
| Molar Mass | 129.16 g·mol⁻¹ | [1] |
| Appearance | Colorless hygroscopic liquid/platelets | [1][2] |
| Melting Point | 26–28 °C | [1] |
| Boiling Point | 242 °C | [1] |
| Water Solubility | Low (2.81 g/L predicted) | [5] |
| logP | 2.14 (predicted) | [5] |
| pKa (of conjugate acid) | 5.14 - 5.26 | [1][4][5] |
These values establish isoquinoline as a moderately lipophilic weak base with limited aqueous solubility. Any substitution on this core will modulate these baseline properties.
Part 2: The Influence of the 4-Carbothioamide Substituent
The introduction of a carbothioamide (-C(=S)NH₂) group at the 4-position of the isoquinoline ring is expected to significantly alter the molecule's physicochemical profile. This substituent introduces key functional groups that influence electronic distribution, steric hindrance, and, most importantly, intermolecular interactions.
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Electronic Effects: The carbothioamide group is generally considered electron-withdrawing, which will decrease the electron density of the aromatic system. This effect is anticipated to reduce the basicity of the isoquinoline nitrogen, resulting in a lower pKa compared to the parent molecule.
-
Hydrogen Bonding Capacity: The primary thioamide functionality introduces two hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (the thiocarbonyl sulfur, C=S). This dramatically increases the molecule's potential for hydrogen bonding compared to the parent isoquinoline, which only possesses one hydrogen bond acceptor (the ring nitrogen). This change is expected to increase the compound's polar surface area and influence its solubility and interactions with biological targets.
-
Lipophilicity: While the addition of a polar functional group typically decreases lipophilicity (logP), the overall effect will depend on the balance between the added polarity and the increased molecular size.
Part 3: Predicted Physicochemical Profile of Isoquinoline-4-carbothioamide
In the absence of comprehensive experimental data, computational models provide valuable initial estimates for key drug-like properties. These predictions are instrumental for prioritizing compounds and designing experiments.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Formula | C₁₀H₈N₂S | - |
| Molecular Weight | 188.25 g/mol | Well within the limits for good oral bioavailability (Lipinski's Rule of Five <500). |
| XLogP3 | ~1.8 - 2.2 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 | Contributes to target binding and potential for improved solubility over the parent scaffold. |
| Hydrogen Bond Acceptors | 2 | Provides sites for interaction with biological macromolecules. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be advantageous for binding affinity. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Suggests good potential for cell permeability and oral absorption. |
These in silico predictions position Isoquinoline-4-carbothioamide as a compound with a promising drug-like profile, meriting full experimental characterization.
Part 4: A Framework for Experimental Characterization
The following protocols are designed as self-validating systems to provide accurate and reproducible data. The rationale behind key steps is explained to empower the researcher to adapt and troubleshoot as needed.
Lipophilicity (LogD) Determination via Shake-Flask Method
Lipophilicity is a critical parameter governing a drug's ability to cross biological membranes. It is measured as the partition coefficient between an organic phase (n-octanol) and an aqueous phase. For an ionizable compound like Isoquinoline-4-carbothioamide, the distribution coefficient (LogD) is pH-dependent.
Protocol:
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Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate. Similarly, saturate the PBS buffer with n-octanol.
-
Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in a 50:50 acetonitrile:water mixture and measure the absorbance or HPLC peak area at a predetermined wavelength to generate a standard curve.
-
Partitioning: Add a known amount of the compound (typically from the stock solution, ensuring the final DMSO concentration is <1%) to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-30 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Quantify the concentration of the compound using the previously established standard curve (e.g., via HPLC-UV).
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Calculation: The concentration in the octanol phase is determined by mass balance (Initial amount - Amount in aqueous phase). The LogD is calculated as: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for LogD determination using the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is fundamental to drug absorption. Poor solubility is a major hurdle in drug development. Both kinetic and thermodynamic solubility should be assessed.
Protocol (Thermodynamic Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the solid compound to vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This long incubation time is crucial for the system to reach thermodynamic equilibrium, distinguishing it from faster, kinetic solubility assays.
-
Phase Separation: After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.
Caption: Protocol for determining thermodynamic aqueous solubility.
Ionization Constant (pKa) Determination
The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Given the basic nitrogen of the isoquinoline ring, determining its pKa is essential.
Protocol (UV-Metric Titration):
-
Rationale: The UV-Vis absorbance spectrum of the compound will change as it transitions from its neutral to its protonated (ionized) form. By monitoring this change across a range of pH values, the pKa can be determined.
-
Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to 10). Create a dilute solution of the compound in a co-solvent system (e.g., water with 5-10% methanol to ensure solubility).
-
Data Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer solution.
-
Analysis: Plot the absorbance at a wavelength that shows the largest change versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.
Caption: The acid-base equilibrium of a basic compound like Isoquinoline-4-carbothioamide.
Part 5: Synthesis and Biological Context
The synthesis of isoquinoline derivatives is well-established in chemical literature. A plausible route to Isoquinoline-4-carbothioamide would likely involve the conversion of a precursor such as isoquinoline-4-carbonitrile or isoquinoline-4-carboxylic acid. For instance, treatment of a corresponding amide with a thionating agent like Lawesson's reagent provides a standard method for accessing carbothioamides.
The interest in this specific scaffold is driven by the diverse biological activities of related molecules. For example, various substituted isoquinolines and related carboxamides have shown potential as:
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Anticancer Agents: Derivatives of 1-oxoisoquinoline-4-carboxamide have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target.[7][8]
-
Antimicrobial and Antiviral Agents: The isoquinoline core is present in many alkaloids with demonstrated antibacterial, antifungal, and antiviral properties.[3][9][10]
-
Enzyme Inhibitors: The scaffold is versatile for designing inhibitors for various enzymes due to its rigid structure and capacity for diverse functionalization.
The physicochemical properties determined through the protocols in this guide are essential for optimizing these biological activities and ensuring that a potent compound can become a viable drug candidate.
Conclusion
Isoquinoline-4-carbothioamide is a molecule of significant interest, built upon a scaffold with a rich history in medicinal chemistry. While direct experimental data may be limited, this guide provides a comprehensive framework for its characterization. By understanding the baseline properties of the isoquinoline core, appreciating the predicted impact of the 4-carbothioamide substituent, and applying the rigorous experimental protocols detailed herein, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. This integrated approach of prediction and empirical validation is the hallmark of modern, efficient chemical research.
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